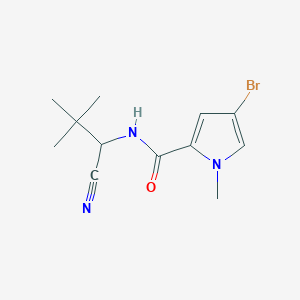
2-(Tiofen-2-il)-1,3-tiazol-4-carbaldehído
Descripción general
Descripción
Thiophene-based compounds are a class of heterocyclic compounds that have been widely studied due to their potential applications in various fields . They are known for their high resonance energy, electrophilic reactivity, high π-electron density, and planar structure .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The presence of sulfur in the ring system contributes to the unique properties of thiophene and its derivatives .Chemical Reactions Analysis
Thiophene-based compounds are known to undergo a variety of chemical reactions. For example, reaction of thiophene with butyl lithium gives 2-lithiothiophene, also called 2-thienyllithium. This reagent reacts with electrophiles to give thienyl derivatives .Physical and Chemical Properties Analysis
Thiophene-based compounds are known for their high resonance energy, electrophilic reactivity, high π-electron density, and planar structure . They are also known for their good thermal stability .Aplicaciones Científicas De Investigación
Compuestos Biológicamente Activos
Los análogos basados en tiofeno, como el 2-(Tiofen-2-il)-1,3-tiazol-4-carbaldehído, han sido estudiados por un número creciente de científicos como posibles clases de compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos .
Química Industrial y Ciencia de Materiales
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de materiales como inhibidores de la corrosión . Esto sugiere que el this compound podría utilizarse potencialmente en estos campos.
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Esto implica que el this compound podría utilizarse en el desarrollo de nuevos semiconductores orgánicos.
Transistores de efecto de campo orgánico (OFET)
Los derivados del tiofeno también se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) . Por lo tanto, el this compound podría utilizarse potencialmente en esta aplicación.
Diodos emisores de luz orgánica (OLED)
Los derivados del tiofeno se utilizan en la fabricación de diodos emisores de luz orgánica (OLED) . Esto sugiere que el this compound podría utilizarse en la producción de OLED.
Actividad Fungicida
Se diseñó y sintetizó una serie de nuevos derivados de N-(tiofen-2-il) nicotinamida mediante el empalme de la molécula natural de heterociclo nitrogenado ácido nicotínico y el heterociclo de azufre tiofeno . Los resultados del ensayo biológico in vivo de todos los compuestos contra el mildiu velloso del pepino (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) en un invernadero indicaron que estos compuestos exhibieron excelentes actividades fungicidas . Esto sugiere que el this compound podría utilizarse potencialmente en el desarrollo de nuevos fungicidas.
Detección de Iones Metálicos
Los derivados del tiofeno se utilizan para evaluar la selectividad de las sondas con varios iones metálicos . Esto implica que el this compound podría utilizarse en el desarrollo de nuevos métodos de detección de iones metálicos.
Mecanismo De Acción
The mechanism of action of thiophene-based compounds can vary widely depending on their structure and the specific application. For example, some thiophene-based compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPRGDHUZOZOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256420-30-1 | |
| Record name | 2-(thiophen-2-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2407757.png)
![3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile](/img/structure/B2407760.png)
![(E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2407761.png)
![4-(4-chlorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2407762.png)




![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2407767.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2407769.png)
![2-[4-(Tert-butyl)phenyl]-2-morpholin-4-ylethylamine](/img/structure/B2407770.png)



